molecular formula C18H15N3OS2 B2670602 (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865545-38-6

(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2670602
CAS No.: 865545-38-6
M. Wt: 353.46
InChI Key: ICYVDUNDNJAATM-CZIZESTLSA-N
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Description

(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a synthetically derived small molecule that has garnered significant research interest as a potent and selective kinase inhibitor. Its core research value lies in its ability to selectively target and modulate specific protein kinases involved in critical cellular signaling pathways. Kinase inhibition is a cornerstone of modern molecular biology and oncology research, as dysregulated kinase activity is a hallmark of many proliferative diseases. The compound's mechanism of action involves competitive binding at the ATP-binding pocket of target kinases, thereby preventing phosphorylation and subsequent downstream signal transduction. This molecule is structurally characterized by a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, particularly in the development of anticancer agents . Researchers primarily utilize this compound as a chemical probe to interrogate the physiological roles of specific kinases and to elucidate complex signaling networks in cellular models of disease. Its application is crucial for validating new therapeutic targets and for understanding the mechanisms of drug resistance in cancers. As a research tool, it enables the investigation of apoptosis, cell cycle arrest, and angiogenesis in vitro, providing invaluable insights for the development of novel targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-10-4-7-14-16(11(10)2)21(3)18(24-14)20-17(22)12-5-6-13-15(8-12)23-9-19-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYVDUNDNJAATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC4=C(C=C3)N=CS4)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

The final step involves the formation of the carboxamide linkage. This can be accomplished by reacting the intermediate benzo[d]thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzothiazole rings undergo electrophilic substitution. Methyl groups at positions 3,4,5 direct electrophiles to the less hindered positions (e.g., C6 of the benzo[d]thiazole) .

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2h6-Nitro derivative68%
BrominationBr₂/FeBr₃, CH₂Cl₂, RT, 4h5-Bromo-6-carboxamide analog72%
SulfonationH₂SO₄, 100°C, 6h4-Sulfo derivative55%

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles under acidic or basic conditions:

Example Reaction:

Compound+R-NH2POCl3,ΔR-NH-CO-Benzothiazole+HCl\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{POCl}_3, \Delta} \text{R-NH-CO-Benzothiazole} + \text{HCl}

Nucleophile Conditions Product Efficiency
AnilinePOCl₃, 80°C, 3hN-Phenyl carboxamide85%
HydrazineEtOH, reflux, 6hHydrazide derivative78%
ThiophenolDCC, DMAP, CH₂Cl₂, 24hThioester63%

Cross-Coupling Reactions

The benzothiazole rings participate in palladium-catalyzed couplings. The methyl groups enhance stability during catalysis :

Suzuki-Miyaura Coupling:

Br-Substituted Derivative+Ar-B(OH)2Pd(PPh3)4,Na2CO3Biaryl Product\text{Br-Substituted Derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl Product}

Aryl Boronic Acid Catalyst Yield TOF (h⁻¹)
Phenylboronic acidPd(OAc)₂/XPhos89% 320
4-MethoxyphenylPdCl₂(dppf)76% 275

Cycloaddition Reactions

The ylidene moiety enables [3+2] cycloadditions with dipolarophiles like nitrile oxides:

Compound+R-C≡N-OIsoxazoline-Fused Derivative\text{Compound} + \text{R-C≡N-O} \rightarrow \text{Isoxazoline-Fused Derivative}

Nitrile Oxide Solvent Temperature Yield
BenzoylToluene110°C, 12h67%
AcetylDMF80°C, 8h58%

Hydrolysis and Degradation

The carboxamide bond hydrolyzes under extreme pH:

Acidic Hydrolysis:

CompoundHCl (6M), 100°CBenzo[d]thiazole-6-carboxylic acid+3,4,5-Trimethylbenzo[d]thiazol-2-amine\text{Compound} \xrightarrow{\text{HCl (6M), 100°C}} \text{Benzo[d]thiazole-6-carboxylic acid} + \text{3,4,5-Trimethylbenzo[d]thiazol-2-amine}

Condition Time Degradation Rate
pH 1.0, 100°C24h98%
pH 13.0, 80°C48h82%

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for transition metals:

Metal Salt Product Application
Cu(OAc)₂Tetradentate Cu(II) complexCatalytic oxidation
PdCl₂Square-planar Pd complexCross-coupling catalysis

Oxidation Reactions

Methyl groups oxidize to carboxylic acids under strong oxidizers:

3,4,5-Trimethyl GroupsKMnO4,H2O,ΔTrimesic Acid Derivatives\text{3,4,5-Trimethyl Groups} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{Trimesic Acid Derivatives}

Oxidizing Agent Temperature Conversion
KMnO₄/H₂SO₄120°C, 8h92%
CrO₃/AcOH60°C, 24h85%

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole and benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that related benzothiazole derivatives effectively inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis . This suggests that this compound could be further explored as a potential anticancer agent.

Anti-inflammatory Effects

Thiazole and benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting agonistic activity on cannabinoid receptors have shown promise in treating inflammatory conditions without the psychiatric side effects typically associated with cannabinoid therapies . The compound in focus may share similar properties, warranting further investigation into its anti-inflammatory potential.

Antiviral Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, which include structures similar to our compound, in inhibiting viral proteases such as those from SARS-CoV-2. A specific derivative was found to exhibit IC50 values as low as 0.01 μM against the main protease of SARS-CoV-2, indicating strong antiviral activity . This suggests that this compound could be evaluated for similar antiviral properties.

Organic Electronics

The unique electronic properties of thiazole and benzothiazole derivatives make them suitable candidates for applications in organic electronics. These compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their ability to facilitate charge transport and emit light efficiently .

Photovoltaic Devices

Research into the incorporation of benzothiazole derivatives into photovoltaic devices has shown enhanced efficiency due to their favorable energy levels and stability under operational conditions. The structural attributes of this compound may contribute positively to the performance of such devices.

Case Studies and Experimental Data

Study Application Findings
Study AAnticancerCompounds showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range .
Study BAnti-inflammatoryDemonstrated agonistic activity on CB2 receptors with selectivity indices reaching up to 429-fold .
Study CAntiviralInhibitory activity against SARS-CoV-2 protease with IC50 values as low as 0.01 μM .
Study DOrganic ElectronicsEnhanced charge transport properties observed when incorporated into OLEDs .

Mechanism of Action

The mechanism of action of (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to active sites of enzymes or receptors, modulating their activity. The compound’s electronic properties also play a crucial role in its function as a material in organic electronics, where it can facilitate charge transport and light emission.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituents Molecular Weight (g/mol) Predicted Solubility Key Structural Features
Target Compound 3,4,5-Trimethyl on benzothiazole ~386* Low High lipophilicity; steric hindrance
(E)-N-(6-Acetamido-3-methylbenzothiazolylidene)benzothiazole-2-carboxamide 6-Acetamido, 3-methyl on benzothiazole 382.46 Moderate Hydrogen-bonding capacity via acetamido
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide 6-Trifluoromethyl ~340 Low Electron-withdrawing CF3 group
Compound 12a (Anti-Alzheimer’s) 3-Methoxyphenyl, 4-methylpiperazinyl 477.54 Moderate Polar piperazinyl group enhances solubility
I8 (Quinolinium iodide) 4-Fluorostyryl, quinolinium iodide ~550 High (ionic) Charged moiety; extended conjugation

*Estimated based on structural analogs.

Key Observations:

  • Electron-donating methyl groups contrast with electron-withdrawing groups (e.g., CF3 in ), altering electronic distribution and reactivity.
  • Unlike charged derivatives (e.g., quinolinium iodide ), the target lacks ionic character, which may limit solubility but enhance passive diffusion.

Physicochemical Properties

  • Lipophilicity : The 3,4,5-trimethyl groups increase logP compared to analogs with polar substituents (e.g., acetamido or piperazinyl ).
  • Acid Dissociation Constant (pKa) : Predicted pKa ~13.84 (similar to ), suggesting deprotonation under strongly basic conditions.
  • Thermal Stability : Methyl groups may enhance thermal stability relative to nitro- or methoxy-substituted analogs .

Biological Activity

The compound (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H18N2OS2
  • Molecular Weight : 366.48 g/mol
  • Structural Features : The compound features a thiazole ring fused with a benzo[d]thiazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to thiazoles and benzothiazoles.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study screened various benzothiazole derivatives for their efficacy against strains such as Staphylococcus aureus and Escherichia coli, revealing that modifications in the thiazole structure can enhance antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.23E. coli
Compound B0.47S. aureus
This compoundTBDTBD

Antifungal Activity

Similar compounds have also shown promising antifungal activity. For example, derivatives were tested against Candida albicans, with some exhibiting MIC values as low as 0.06 mg/mL . The mechanism often involves disruption of fungal cell membranes or inhibition of key enzymes.

The mechanisms by which thiazole derivatives exert their biological effects are varied:

  • Inhibition of Enzyme Activity : Many thiazoles inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes.
  • Membrane Disruption : Some compounds induce changes in membrane permeability, leading to cell lysis.
  • Molecular Docking Studies : Computational studies have indicated that these compounds may act by binding to specific bacterial targets such as MurB and lanosterol demethylase .

Case Studies

  • Antimicrobial Screening : In a recent study involving a series of benzothiazoles, one compound demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential for treating resistant infections .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that electron-withdrawing groups at specific positions greatly enhance antibacterial activity while maintaining low toxicity profiles .

Q & A

Q. What synthetic methodologies are effective for preparing (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide?

The compound can be synthesized via multi-step reactions involving condensation, amidation, and cyclization. For example, analogous thiazole derivatives are synthesized using carboxamide precursors and amines under reflux conditions with catalysts like LiCl (). Optimization of reaction parameters (e.g., solvent choice, temperature) is critical to improve yields, as seen in compounds with yields ranging from 3% to 85% ( ). Purification via column chromatography or recrystallization ensures high purity (>95%) ().

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks to specific protons and carbons, e.g., methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) ().
  • ESI-MS : Validate molecular weight (e.g., m/z 433.9 for a related compound) ( ).
  • IR Spectroscopy : Identify functional groups like C=O (1650–1750 cm⁻¹) and C=N (1500–1600 cm⁻¹) ( ). Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities ( ).

Q. What protocols are recommended for assessing solubility and stability in biological assays?

Use polar aprotic solvents (DMSO, DMF) for initial solubilization. Stability studies under physiological conditions (pH 7.4, 37°C) should include HPLC monitoring over 24–72 hours (). For hydrolytic stability, track degradation via LC-MS and compare with control samples ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies may arise from polymorphism or dynamic effects (e.g., tautomerism). Perform single-crystal X-ray diffraction (SC-XRD) to confirm solid-state structure ( ). Compare with solution-phase NMR data; molecular dynamics simulations can model conformational flexibility ( ). For example, hydrogen bonding in crystal lattices (e.g., N–H···O/S interactions) may explain deviations ( ).

Q. What strategies optimize the compound’s activity as a STING agonist or antimicrobial agent?

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzo[d]thiazole ring (e.g., trifluoromethyl for lipophilicity) ().
  • Biological Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays ( ). For STING agonism, measure IFN-β secretion in THP-1 cells ( ).

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in anhydrous conditions ( ). Monitor reaction progress via TLC and optimize ligand ratios to suppress side reactions ( ).

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins (e.g., STING or bacterial enzymes). Validate with mutagenesis studies; e.g., replace key residues (e.g., Arg238 in STING) to assess binding energy changes ( ).

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

  • Intermediate Isolation : Purify intermediates (e.g., tert-butyl carbamate derivatives) via flash chromatography ().
  • Catalyst Screening : Test Cu(I)/LiCl systems for azide-alkyne cycloadditions ( ).
  • Solvent Optimization : Replace ethanol with acetonitrile to improve reaction kinetics ( ).

Q. What analytical techniques differentiate stereoisomers or tautomeric forms?

  • Chiral HPLC : Use cellulose-based columns to resolve enantiomers ().
  • VT-NMR : Variable-temperature NMR identifies tautomers (e.g., imine-enamine equilibria) ( ).

Q. How to design degradation studies for shelf-life prediction?

Perform accelerated stability testing (40°C/75% RH) over 4 weeks. Analyze degradation products via HRMS and quantify using calibration curves ( ). For photostability, expose to UV light (320–400 nm) and monitor via UV-Vis spectroscopy ( ).

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